tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
CAS No.:
Cat. No.: VC20156548
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO2 |
|---|---|
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3 |
| Standard InChI Key | XNVLJWMWOYYUGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate, which precisely describes its substituents and their positions on the indoline core . The molecular formula, C₁₄H₁₄F₃NO₂, corresponds to a molecular weight of 285.26 g/mol .
Structural Characterization
The indoline scaffold consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key structural elements include:
-
Trifluoromethyl group (-CF₃): Positioned at the 5th carbon of the indoline ring, this group enhances lipophilicity and metabolic stability .
-
Boc protecting group: The tert-butyloxycarbonyl moiety at the 1-position shields the nitrogen atom during synthetic transformations .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(F)(F)F | |
| InChI Key | NVSAIWNMMGKWDN-UHFFFAOYSA-N | |
| Topological Polar SA | 31.2 Ų | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate typically involves multi-step procedures:
Indoline Core Formation
The indoline backbone is often constructed via the Fischer indole synthesis, where phenylhydrazine reacts with cyclic ketones under acidic conditions . Alternative methods include reductive cyclization of nitroarenes or transition metal-catalyzed couplings .
Boc Protection
The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, as demonstrated in analogous indole protection strategies .
Industrial-Scale Production
While laboratory-scale syntheses prioritize yield and purity, industrial methods optimize cost and throughput. Continuous flow reactors and automated purification systems are employed to enhance efficiency .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s Boc group serves as a temporary protective moiety, allowing selective functionalization of the indoline nitrogen during multi-step syntheses . This is critical in constructing complex molecules such as kinase inhibitors or serotonin receptor modulators.
Impact of the Trifluoromethyl Group
The -CF₃ group confers several advantages:
-
Enhanced Lipophilicity: The XLogP3-AA value of 4.2 indicates improved membrane permeability.
-
Metabolic Stability: Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.
-
Electron-Withdrawing Effects: Stabilizes adjacent charges, improving binding affinity to target proteins .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic -CF₃ and Boc groups. It is stable under inert storage conditions but may degrade upon prolonged exposure to moisture or strong acids/bases .
Table 2: Physicochemical Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume